(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

Description

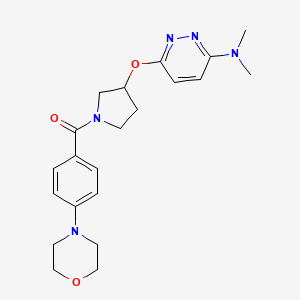

The compound “(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone” is a heterocyclic methanone derivative featuring two distinct pharmacophoric motifs:

- A pyridazine core substituted with a dimethylamino group at position 6 and linked via an ether oxygen to a pyrrolidine ring.

- A 4-morpholinophenyl group attached to the methanone carbonyl.

Pyridazine derivatives are known for their electron-deficient aromatic systems, which enhance interactions with biological targets, while morpholine and pyrrolidine rings improve solubility and bioavailability.

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-24(2)19-7-8-20(23-22-19)29-18-9-10-26(15-18)21(27)16-3-5-17(6-4-16)25-11-13-28-14-12-25/h3-8,18H,9-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNURLARGTUNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to develop compounds for the treatment of various human diseases.

Mode of Action

The presence of a pyrrolidine ring in its structure suggests that it might interact with its targets through efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring.

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development based on diverse research findings.

Structural Overview

This compound features multiple functional groups, including:

- Pyridazine ring : Known for its biological activity and potential interactions with various biological targets.

- Pyrrolidine ring : Often associated with neuroprotective effects.

- Morpholine moiety : Contributes to the compound's pharmacological properties.

The structural complexity suggests that it may interact with specific receptors or enzymes, making it a candidate for further pharmacological studies.

The compound acts primarily as an antagonist of the OX2 receptor, which is implicated in various physiological processes, including sleep regulation and neuroprotection. The dimethylamino group enhances its interaction with biological targets, potentially leading to therapeutic effects in conditions like insomnia or neurodegenerative diseases.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antioxidant properties : The presence of the dimethylamino group and pyridazine ring contributes to its ability to scavenge free radicals.

- Neuroprotective effects : The pyrrolidine component may play a role in protecting neuronal cells from damage, indicating potential applications in neurodegenerative disorders.

- Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in various cancer cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

-

Neuroprotection in Animal Models

- A study demonstrated that administration of the compound in rodent models led to significant improvements in cognitive function following induced oxidative stress. This suggests a protective role against neurodegeneration.

- Anticancer Efficacy

Research Findings

Recent research has focused on the synthesis and characterization of this compound, revealing insights into its pharmacological potential:

- The synthesis typically involves multi-step organic reactions starting from readily available precursors, emphasizing its feasibility for large-scale production.

- Molecular docking studies have indicated strong binding affinities to various biological targets, supporting its role as a lead compound in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Pyridine vs. Pyridazine Derivatives

Compounds such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () share a pyridine core but lack the pyridazine ring’s dual nitrogen atoms.

Morpholinophenyl-Containing Compounds

- 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (): These compounds replace the methanone group with an amine, reducing electrophilicity but retaining morpholine’s solubility-enhancing properties. They demonstrate broad-spectrum antimicrobial activity, suggesting the morpholinophenyl moiety’s versatility in drug design .

- 1-Morpholin-4-yl-methanone derivatives (): These analogs feature fused pyrrolo-pyridine cores. The methanone group in both this class and the target compound may stabilize protein-ligand interactions via carbonyl hydrogen bonding .

Spectral Analysis and Structural Elucidation

- The target compound’s structure would be confirmed using 1H-NMR, 13C-NMR, and UV spectroscopy, as demonstrated for Zygocaperoside () and pyrimidin-2-amines (). Key spectral markers include: Pyridazine ring protons (δ 7.5–8.5 ppm in 1H-NMR). Morpholine and pyrrolidine methylenes (δ 2.5–3.5 ppm). Methanone carbonyl (δ 190–210 ppm in 13C-NMR) .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Limitations

- Limited direct pharmacological data necessitate extrapolation from structurally related compounds (e.g., antimicrobial pyrimidines , kinase-targeting pyrrolo-pyridines ).

- Spectral data standardization () ensures reliable structural validation across all analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.